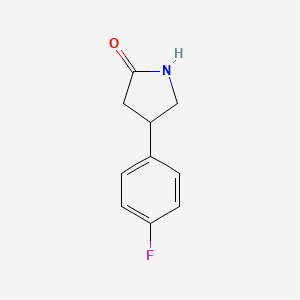

4-(4-Fluorophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

4-(4-Fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a fluorophenyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of catalysts and solvents may also be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

4-(4-Fluorophenyl)pyrrolidin-2-one has been identified as a promising scaffold for the development of novel therapeutic agents. It serves as a precursor for synthesizing compounds with enhanced biological activity. For instance, derivatives of this compound have shown potential as inhibitors of TrkA kinase, which is crucial in treating pain and various cancers. These inhibitors are being explored for their efficacy against conditions such as neurodegenerative diseases, Sjogren's syndrome, and diabetic peripheral neuropathy .

Table 1: Therapeutic Applications of this compound Derivatives

| Application Area | Disease/Condition | Mechanism of Action |

|---|---|---|

| Pain Management | Chronic pain, neuropathic pain | TrkA kinase inhibition |

| Cancer Therapy | Breast cancer, pancreatic cancer | Inhibition of cell proliferation |

| Inflammatory Diseases | Sjogren's syndrome | Modulation of inflammatory pathways |

| Neurodegenerative Disorders | Alzheimer's disease | Neuroprotective effects |

Cancer Therapy

Antitumor Activity

Research indicates that this compound derivatives exhibit significant antitumor activity. A study evaluated its effect on breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The results demonstrated that certain derivatives inhibited cell proliferation and invasion, suggesting a potential role in cancer treatment .

Case Study: Inhibition of MDA-MB-231 Cells

In a controlled experiment, specific derivatives of this compound were tested for their cytotoxic effects on MDA-MB-231 cells. The findings revealed that some compounds led to over 50% reduction in cell viability at concentrations below 100 μM. The mechanism involved apoptosis induction and inhibition of matrix metalloproteinase activity, crucial for cancer metastasis .

Neuropharmacology

Central Nervous System Disorders

The compound has also been investigated for its potential effects on central nervous system disorders. It acts as an antagonist at serotonin receptors (5-HT2A and 5-HT2C), which are implicated in various psychiatric conditions such as anxiety and depression. Compounds derived from this compound have shown promise in modulating these receptors, thus offering a therapeutic avenue for treating mood disorders .

Table 2: Neuropharmacological Effects of this compound Derivatives

| Disorder | Receptor Targeted | Effect |

|---|---|---|

| Anxiety | 5-HT2A | Anxiolytic effects |

| Depression | 5-HT2C | Antidepressant activity |

| Psychosis | Mixed | Reduction in psychotic symptoms |

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, influencing biological pathways. The pyrrolidinone ring can also contribute to the compound’s overall stability and reactivity, facilitating its effects in various applications.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-2-one: Lacks the fluorophenyl group, resulting in different reactivity and applications.

4-Phenylpyrrolidin-2-one: Similar structure but without the fluorine atom, which may affect its binding properties and reactivity.

4-(4-Chlorophenyl)pyrrolidin-2-one: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological activity.

Uniqueness: 4-(4-Fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s electronegativity and size can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable compound in research and industrial applications.

Biologische Aktivität

4-(4-Fluorophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by its molecular formula and a molecular weight of approximately 179.19 g/mol. This compound features a pyrrolidinone ring, which is a five-membered lactam, and a fluorinated phenyl group that significantly influences its chemical properties and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within various biochemical pathways. The fluorophenyl group enhances its binding affinity and selectivity towards molecular targets, which may lead to significant therapeutic effects. Notably, the compound has shown potential in modulating neurochemical pathways, making it a candidate for treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, including:

- Anticancer Effects : Preliminary studies suggest its efficacy against various cancer cell lines due to its ability to inhibit tumor growth.

- Neuroprotective Properties : Its capacity to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

- Anticancer Activity :

-

Neuropharmacological Studies :

- Research focusing on the compound's neuroprotective effects revealed that it could mitigate neuronal damage in animal models of stroke and neurodegeneration. This was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .

-

Antimicrobial Evaluation :

- In vitro assays indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

The unique structural features of this compound can be compared with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(3-Fluorophenyl)pyrrolidin-2-one | C10H10FNO | Contains a different fluorinated phenyl group |

| 2-(4-Fluorophenyl)pyrrolidine | C11H12FNO | Lacks the carbonyl group |

| N-(4-Bromophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | C19H21BrFNO | Incorporates bromine, altering receptor interactions |

These comparisons highlight how variations in substituent groups can influence biological activities and chemical reactivities.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to its lipophilicity enhanced by the fluorine atom. This property not only aids in effective bioavailability but also supports its potential use in drug formulation .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYWLZCHCBUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413506 | |

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264122-82-9 | |

| Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.